

An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

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This technical guide provides a comprehensive overview of the structure, properties, and applications of **(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride**, a key chiral building block for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral organic compound featuring a pyrrolidine ring.^[1] The trifluoroacetamido group significantly enhances its polarity and solubility in polar solvents.^[1] Its hydrochloride salt form contributes to its stability and water solubility, making it convenient for laboratory handling and formulation.^[1] The (3R) stereochemistry confers optical activity, a crucial feature for its interaction with biological targets in chiral drug development.^[1]

General and Physical Properties

Property	Value	Reference
Chemical Formula	C ₆ H ₉ F ₃ N ₂ O·HCl	[1]
Molecular Weight	218.60 g/mol	[1]
CAS Number	141043-16-5	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	235 °C (decomposes)	[1]
Optical Rotation	[α] ²⁰ /D = +25° to +28° (c=1 in H ₂ O)	[1]
Solubility	Soluble in polar solvents	[1]

Structural Identifiers

Identifier	Value	Reference
SMILES	<chem>C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl</chem>	[1]
InChI	InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride** is not readily available in published literature, a plausible and commonly employed method involves the trifluoroacetylation of (3R)-3-aminopyrrolidine hydrochloride. General methods for the trifluoroacetylation of amines are well-established and can be adapted for this synthesis.[2][3]

Representative Synthetic Protocol: Trifluoroacetylation of (3R)-3-Aminopyrrolidine Hydrochloride

This protocol is based on general procedures for the trifluoroacetylation of amines and should be optimized for specific laboratory conditions.

Materials:

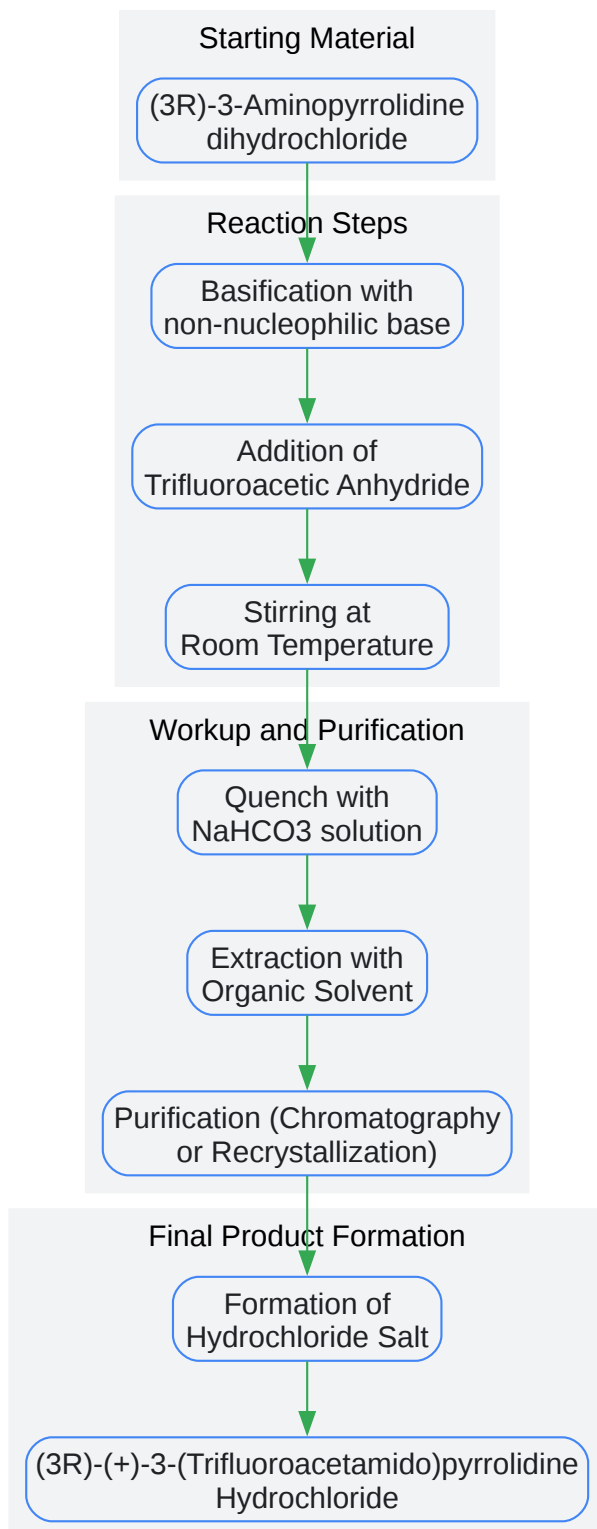
- (3R)-3-Aminopyrrolidine dihydrochloride
- Trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent like S-ethyl trifluoroacetate.
- A suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
- Anhydrous sodium sulfate
- Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend (3R)-3-aminopyrrolidine dihydrochloride in the chosen anhydrous organic solvent.
- **Basification:** Cool the suspension in an ice bath (0 °C). Add the non-nucleophilic base dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.
- **Addition of Trifluoroacetylating Agent:** While maintaining the temperature at 0 °C, add trifluoroacetic anhydride dropwise to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
- **Workup:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine.
- **Salt Formation:** To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthetic Workflow for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

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Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic and Analytical Data

Specific, publicly available spectroscopic data (NMR, IR) for **(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride** is limited. However, based on its known structure, the expected spectral characteristics can be predicted.

Expected ^1H and ^{13}C NMR Data

The following are predicted chemical shifts (δ) in ppm relative to a standard reference. Actual values may vary depending on the solvent and other experimental conditions.

- ^1H NMR:
 - Protons on the pyrrolidine ring would appear in the aliphatic region (approximately 1.5-4.0 ppm).
 - The proton at the chiral center (C3) would likely be a multiplet.
 - The N-H proton of the amide would appear as a broad singlet, with its chemical shift being solvent-dependent.
 - The protons adjacent to the nitrogen atoms would be shifted downfield.
- ^{13}C NMR:
 - The carbonyl carbon of the trifluoroacetamide group would appear significantly downfield (around 155-160 ppm).
 - The carbon of the trifluoromethyl group would be a quartet due to coupling with the three fluorine atoms.
 - The carbons of the pyrrolidine ring would appear in the aliphatic region.

Expected IR Spectroscopy Data

- N-H stretch: A peak in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the amide N-H bond.
- C=O stretch: A strong absorption band around $1680\text{-}1720\text{ cm}^{-1}$ for the amide carbonyl group.

- C-F stretch: Strong absorptions in the region of 1100-1300 cm^{-1} due to the trifluoromethyl group.

Applications in Drug Development

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.[\[4\]](#)[\[5\]](#)

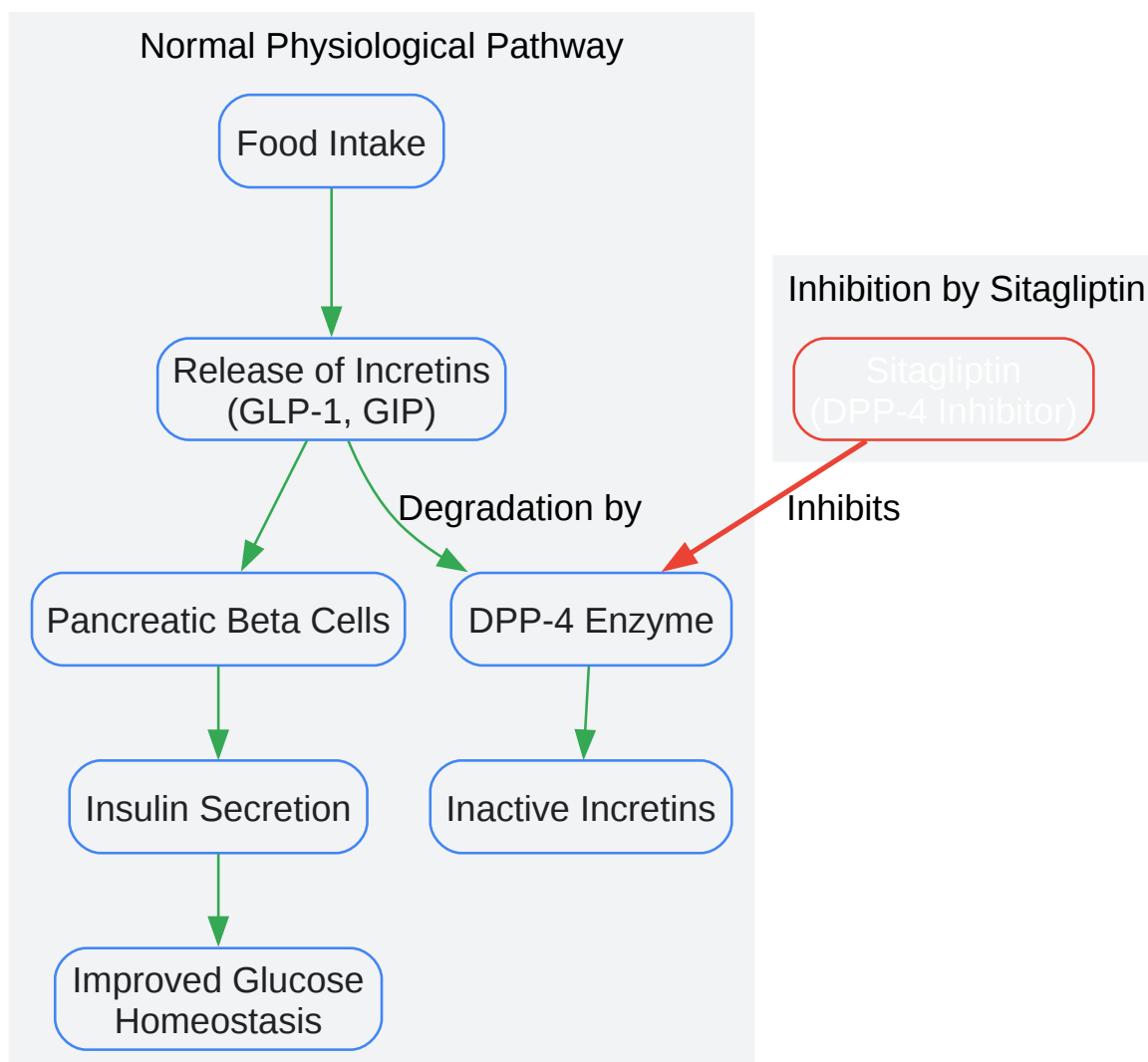
Role in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral 3-aminopyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[\[6\]](#)[\[7\]](#) These drugs, such as Sitagliptin (Januvia®), are used for the treatment of type 2 diabetes.[\[8\]](#)[\[9\]](#) The chiral pyrrolidine moiety is a key component of the pharmacophore that interacts with the active site of the DPP-4 enzyme.

DPP-4 Signaling Pathway and Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[\[10\]](#) These hormones are released in response to food intake and stimulate insulin secretion from the pancreas in a glucose-dependent manner. By inhibiting DPP-4, drugs synthesized from precursors like **(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride** can increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control.[\[10\]](#)

DPP-4 Signaling Pathway and Inhibition



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Caption: The role of DPP-4 in glucose homeostasis and its inhibition.

Safety and Handling

As with all chemical reagents, **(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its unique structural and chemical properties make it an essential component in the synthesis of complex, biologically active molecules, most notably DPP-4 inhibitors for the treatment of type 2 diabetes. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its role in drug development, serving as a key resource for researchers in the field.

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